Aceroside B1
CAS No.:
Cat. No.: VC1858796
Molecular Formula: C25H32O8
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H32O8 |
|---|---|
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(10R)-10-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-4-yl]oxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C25H32O8/c26-14-21-22(28)23(29)24(30)25(33-21)32-19-12-8-16-5-9-17(27)4-2-1-3-15-6-10-18(11-7-15)31-20(19)13-16/h6-8,10-13,17,21-30H,1-5,9,14H2/t17-,21-,22-,23+,24-,25-/m1/s1 |
| Standard InChI Key | JTRDCQXYJNZURE-SQESJSQNSA-N |
| Isomeric SMILES | C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CC[C@@H](C1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
| Canonical SMILES | C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(C1)O)OC4C(C(C(C(O4)CO)O)O)O |
Introduction
Synthesis and Modification
The synthesis of saponins like Aceroside B1 typically involves total synthesis or semi-synthesis approaches. These methods involve complex chemical reactions to construct the triterpenoid backbone and attach the sugar moieties.
| Synthesis Approach | Description |
|---|---|
| Total Synthesis | Constructing the molecule from basic building blocks |
| Semi-Synthesis | Modifying naturally occurring compounds |
Mechanism of Action
Saponins interact with cell membranes due to their amphiphilic nature, which can lead to various biological effects. This interaction is crucial for their potential pharmacological properties.
Potential Applications
Saponins have several potential applications in scientific research, including:
-
Anti-inflammatory and Immunomodulatory Effects: Useful in treating inflammatory and autoimmune disorders.
-
Anticancer Properties: Potential for cancer therapy due to their ability to induce apoptosis and inhibit cell proliferation.
-
Cosmetic and Pharmaceutical Industries: Used in skincare products and as surfactants due to their foaming properties.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Anti-inflammatory, anticancer, and immunomodulatory effects |
| Cosmetics | Surfactant properties for skincare products |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume